

Spectroscopic Profile of (4,5-Dimethoxypyridin-2-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (4,5-Dimethoxypyridin-2-yl)methanol

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Introduction

(4,5-Dimethoxypyridin-2-yl)methanol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides a fundamental and detailed insight into the molecular architecture of a compound. This technical guide presents a comprehensive overview of the key spectroscopic data for **(4,5-Dimethoxypyridin-2-yl)methanol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in established principles and supported by comparative analysis with structurally related compounds, offering researchers and drug development professionals a reliable reference for the characterization of this molecule.

Molecular Structure and Properties

(4,5-Dimethoxypyridin-2-yl)methanol possesses a pyridine ring substituted with two methoxy groups at the 4- and 5-positions and a hydroxymethyl group at the 2-position.

- Chemical Formula: $C_8H_{11}NO_3$ [1]
- Molecular Weight: 169.18 g/mol [1]

- CAS Number: 62885-49-8[1]

The presence of these functional groups dictates the molecule's chemical behavior and gives rise to characteristic spectroscopic signatures.

Caption: Molecular structure of **(4,5-Dimethoxypyridin-2-yl)methanol**.

¹H NMR Spectroscopy

The proton NMR spectrum of **(4,5-Dimethoxypyridin-2-yl)methanol** is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating methoxy groups and the electronegativity of the nitrogen atom in the pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for **(4,5-Dimethoxypyridin-2-yl)methanol** in CDCl₃

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.1	s	1H	H-6
~6.8	s	1H	H-3
~4.7	s	2H	-CH ₂ OH
~3.9	s	3H	4-OCH ₃
~3.8	s	3H	5-OCH ₃
~2.5	br s	1H	-OH

Interpretation:

- Aromatic Protons:** The pyridine ring protons at positions 3 and 6 are expected to appear as singlets due to the substitution pattern. The proton at C-6 (H-6) is adjacent to the nitrogen atom and is therefore predicted to be the most downfield-shifted aromatic proton, appearing

around δ 8.1 ppm. The proton at C-3 (H-3) is shielded by the two adjacent methoxy groups and is expected to appear further upfield, around δ 6.8 ppm.

- **Hydroxymethyl Protons:** The methylene protons ($-\text{CH}_2\text{OH}$) are adjacent to the electron-withdrawing pyridine ring and the hydroxyl group, leading to a predicted chemical shift of around δ 4.7 ppm. This signal would likely appear as a singlet.
- **Methoxy Protons:** The two methoxy groups at positions 4 and 5 are expected to have slightly different chemical environments, but their signals are predicted to be sharp singlets around δ 3.8-3.9 ppm.
- **Hydroxyl Proton:** The hydroxyl proton ($-\text{OH}$) signal is typically a broad singlet and its chemical shift can vary depending on concentration and solvent. A typical range is around δ 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and the substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **(4,5-Dimethoxypyridin-2-yl)methanol** in CDCl₃

Chemical Shift (δ , ppm)	Assignment
~160	C-2
~150	C-4
~148	C-6
~140	C-5
~108	C-3
~64	$-\text{CH}_2\text{OH}$
~56	4-OCH ₃
~55	5-OCH ₃

Interpretation:

- **Aromatic Carbons:** The carbon atoms of the pyridine ring are expected to resonate in the aromatic region. The carbon atom C-2, bonded to the hydroxymethyl group and adjacent to the nitrogen, is predicted to be the most downfield-shifted at around δ 160 ppm. The carbons bearing the methoxy groups (C-4 and C-5) are also expected to be significantly downfield, while C-6 will be influenced by the nitrogen atom. The C-3 carbon, shielded by the methoxy groups, is predicted to be the most upfield of the ring carbons.
- **Hydroxymethyl Carbon:** The carbon of the hydroxymethyl group ($-\text{CH}_2\text{OH}$) is expected to appear around δ 64 ppm.
- **Methoxy Carbons:** The carbons of the two methoxy groups are predicted to resonate at around δ 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **(4,5-Dimethoxypyridin-2-yl)methanol**

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600-1450	Strong	C=C and C=N stretching (pyridine ring)
1250-1200	Strong	C-O stretch (aryl ether)
1050-1000	Strong	C-O stretch (primary alcohol)

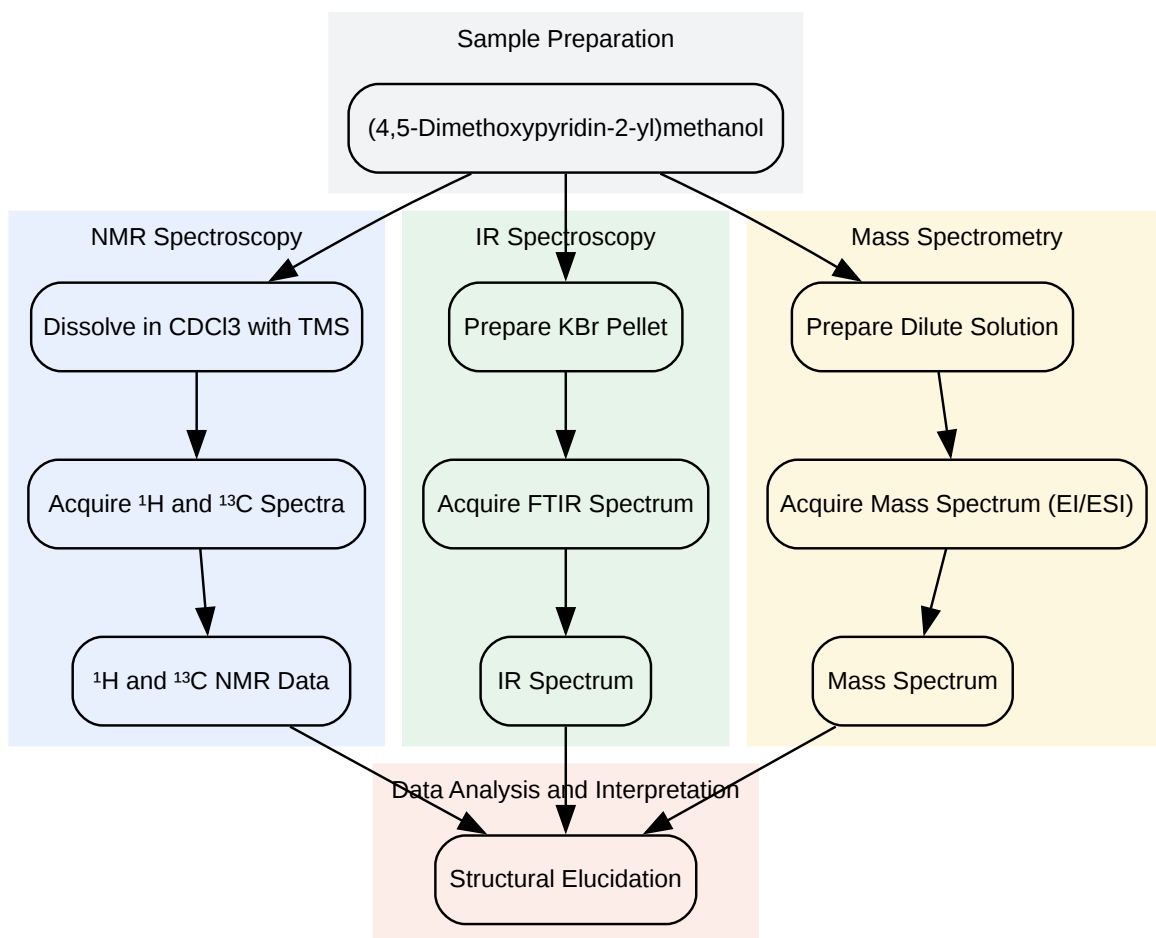
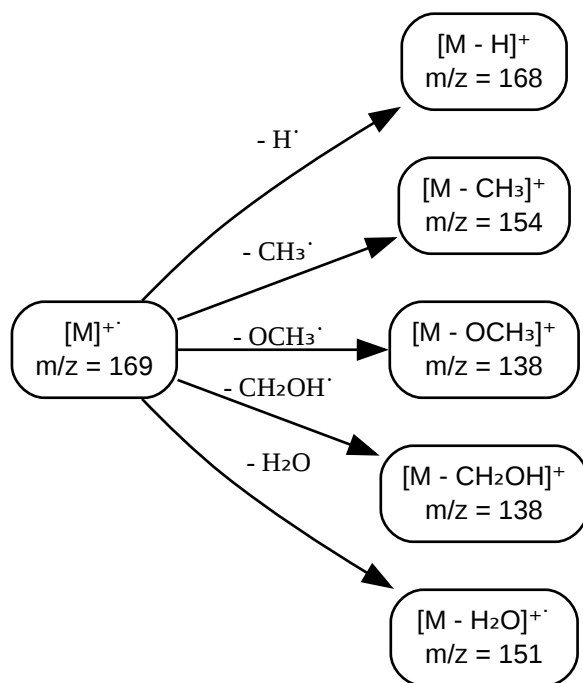
Interpretation:

- **O-H Stretch:** A broad and strong absorption band in the region of $3400\text{--}3200\text{ cm}^{-1}$ is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.
- **C-H Stretches:** Aromatic C-H stretching vibrations are expected in the $3100\text{--}3000\text{ cm}^{-1}$ region, while aliphatic C-H stretching from the methoxy and methylene groups will appear between 2950 and 2850 cm^{-1} .
- **Pyridine Ring Vibrations:** Strong absorptions in the $1600\text{--}1450\text{ cm}^{-1}$ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.
- **C-O Stretches:** Two distinct strong C-O stretching bands are predicted. The band around $1250\text{--}1200\text{ cm}^{-1}$ corresponds to the aryl ether C-O stretching of the methoxy groups, while the band around $1050\text{--}1000\text{ cm}^{-1}$ is attributed to the C-O stretching of the primary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in structure elucidation. For **(4,5-Dimethoxypyridin-2-yl)methanol**, with a molecular weight of 169.18 g/mol , the molecular ion peak (M^+) is expected at $m/z\ 169$.

Predicted Fragmentation Pathway:



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References

- 1. 62885-49-8 | (4,5-Dimethoxy-pyridin-2-YL)-methanol - Capot Chemical [capotchem.com]
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